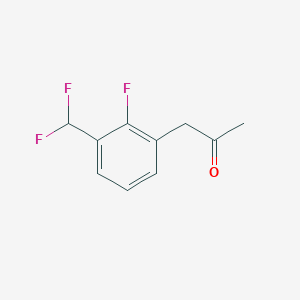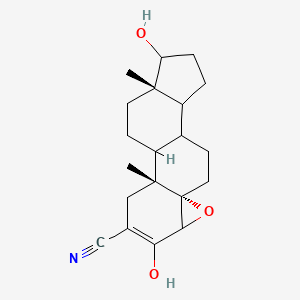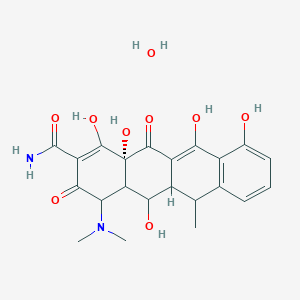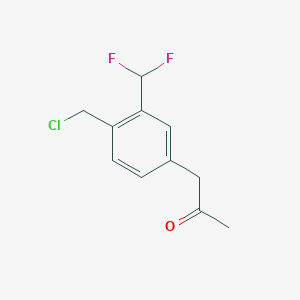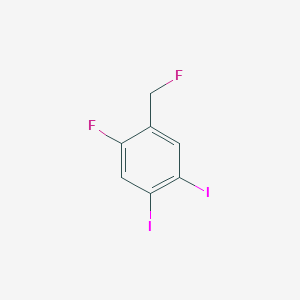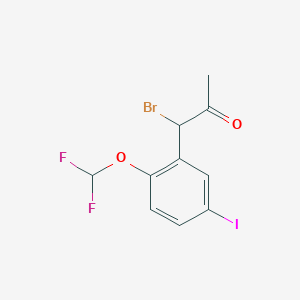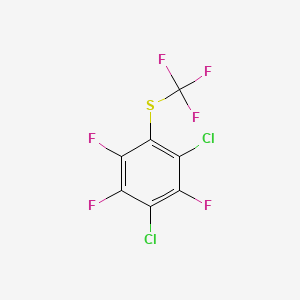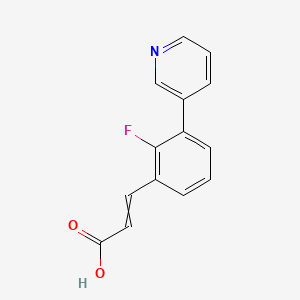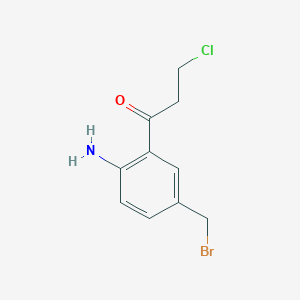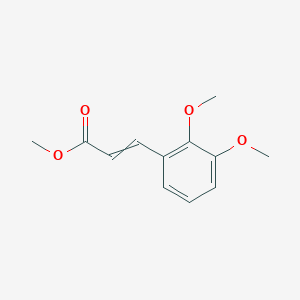
2,3-Dimethoxycinnamic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxycinnamic acid methyl ester is an organic compound derived from cinnamic acid It is characterized by the presence of two methoxy groups attached to the benzene ring and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxycinnamic acid methyl ester typically involves the esterification of 2,3-Dimethoxycinnamic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxycinnamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research indicates that it may possess antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2,3-Dimethoxycinnamic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it competes with natural signal molecules to bind to bacterial receptors, thereby disrupting the communication system . This can lead to reduced biofilm formation and virulence in bacteria.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxycinnamic acid: Similar structure but with different substitution pattern on the benzene ring.
Cinnamic acid: The parent compound without methoxy or ester groups.
3-Methoxycinnamic acid: Contains only one methoxy group.
Uniqueness
2,3-Dimethoxycinnamic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methoxy groups and a methyl ester functional group can enhance its solubility and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-(2,3-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-14-10-6-4-5-9(12(10)16-3)7-8-11(13)15-2/h4-8H,1-3H3 |
InChI Key |
CIKXUIAMEYGMHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





